6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
This compound is also known as 6-(2-furyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid . It has a molecular weight of 272.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O4/c1-7(2)12-11-8(14(17)18)6-9(10-4-3-5-19-10)15-13(11)20-16-12/h3-7H,1-2H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research on compounds structurally related to "6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid" indicates a broad interest in their synthesis and potential medicinal applications. For example, the synthesis of heterocycles from arylation products of unsaturated compounds, including 5-arylfuran-2-carboxylic acids, has been explored for their application in creating various biologically active derivatives, such as 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Gorak et al., 2009). These methodologies offer routes to novel compounds with potential therapeutic applications.
Antimicrobial and Antiprotozoal Activities
Compounds related to "this compound" have been evaluated for their antimicrobial and antiprotozoal activities. Notably, novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showcasing their potential as antiprotozoal agents (Ismail et al., 2004). These findings underscore the potential of furan-containing compounds in developing new treatments for infectious diseases.
Chemical Synthesis Innovations
The chemical synthesis of compounds bearing the furan moiety, including approaches to fused pyridine-4-carboxylic acids through Combes-type reactions, highlights the versatility and potential of these compounds in creating diverse chemical libraries (Volochnyuk et al., 2010). Such research demonstrates the ongoing interest in expanding the chemical space of furan-containing compounds for various applications.
Safety and Hazards
Mechanism of Action
Oxazole Derivatives
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Biological Activities
Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Biochemical Analysis
Biochemical Properties
6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to altered gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes . Additionally, it can interfere with the normal function of enzymes, either by competitive inhibition or by altering their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it can accumulate in the endoplasmic reticulum, where it exerts its effects on protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production .
Properties
IUPAC Name |
6-(furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-19-11)15-13(12)20-16-9/h3,5-7H,2,4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHHDIKKQOZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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